3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride
Description
3-Amino-6,7,8,9-tetrahydroquinolizin-4-one hydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated quinolizinone core, an amino group at position 3, and a ketone at position 4. Its hydrochloride salt enhances solubility, making it relevant in pharmaceutical and synthetic chemistry. This article compares its structural, synthetic, and physicochemical attributes with similar compounds.
Properties
IUPAC Name |
3-amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8-5-4-7-3-1-2-6-11(7)9(8)12;/h4-5H,1-3,6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBUBIZLBHFVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC=C(C2=O)N)C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride typically involves the reaction of 3,4-dihydroferroceno[c]pyridines with azlactones. This reaction proceeds under moderate to good yields and involves the addition of ethoxymethylidene-2-phenyl-1,3-oxazol-5(4H)-one to the alkyl group of 1-alkyl-3,4-dihydroferroceno[c]pyridines . The reaction conditions often include the use of oxidizing agents such as DDQ to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like DDQ to form derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
For example, oxidation can lead to the formation of more complex quinolizinone derivatives with enhanced biological activity .
Scientific Research Applications
3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Tetrahydroquinolinone Derivatives
Compounds such as 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one (24) () share a partially saturated quinoline backbone. Unlike the target compound’s bicyclic quinolizinone system, these derivatives possess a single-ring 3,4-dihydroquinolin-2(1H)-one scaffold. The amino group’s position (C6 vs. C3) and substituents (e.g., pyrrolidine in compound 24) influence electronic properties and biological interactions .
Pyrazolo-Pyridinyl Fluoroquinolones
describes 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives. These feature a fused pyrazolo-pyridine ring linked to a fluoroquinolone core. The target compound lacks the fluoroquinolone moiety but shares a bicyclic amino-substituted system. Such structural differences may lead to divergent pharmacological profiles, with fluoroquinolones exhibiting antibacterial activity .
Coumarin Derivatives
(S)-3-Amino-6,7-dihydroxyhydrocoumarin hydrochloride () contains a coumarin (benzopyrone) scaffold with hydroxyl and amino groups.
Indol-2-one Derivatives
3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride () features an indole-derived ring with chloro and amino groups. The presence of halogens may enhance lipophilicity compared to the target compound’s unhalogenated structure .
Physicochemical Properties
Key Observations :
- Hydrochloride salts (e.g., coumarin and indol-2-one derivatives) exhibit improved solubility in polar solvents like DMSO.
- Halogenation (e.g., Cl in ) increases molecular weight and may alter lipophilicity.
Biological Activity
3-Amino-6,7,8,9-tetrahydroquinolizin-4-one; hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant studies that highlight its efficacy in various biological contexts.
The biological activity of 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one; hydrochloride primarily involves interactions with specific molecular targets. Research indicates that this compound acts as an inhibitor for certain enzymes and may modulate various signaling pathways related to cell proliferation and apoptosis. Its interaction with molecular targets is crucial in understanding its therapeutic applications, particularly in oncology and neurodegenerative diseases.
Biological Activities
1. Antitumor Activity
Studies have demonstrated that 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one; hydrochloride exhibits notable antitumor effects. In vitro assays and animal models indicate that the compound can inhibit tumor growth through mechanisms such as inducing apoptosis in cancer cells and disrupting angiogenesis. For instance, a study showed that treatment with this compound resulted in a significant reduction of tumor volume in xenograft models .
2. Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound reveal its potential in treating neurodegenerative diseases like Alzheimer's disease (AD). In Drosophila models of AD, the compound mitigated the toxicity associated with amyloid-beta (Aβ) aggregates, improving motor functions and extending lifespan . The underlying mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neuronal viability.
Case Study 1: Antitumor Efficacy
In a controlled study involving syngeneic tumor models, mice treated with 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one; hydrochloride exhibited up to 60% inhibition of tumor growth compared to control groups. The treatment was well-tolerated with no significant toxicity observed in normal tissues .
Case Study 2: Neuroprotective Mechanism
In a recent study focusing on Alzheimer's disease models using Drosophila melanogaster, the administration of 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one; hydrochloride resulted in a marked improvement in phenotypic outcomes associated with Aβ42 toxicity. The compound not only rescued the rough eye phenotype but also enhanced overall motor function and longevity in treated flies .
Research Findings Summary
| Study | Focus | Findings | |
|---|---|---|---|
| Study 1 | Antitumor Activity | Inhibition of tumor growth by 60% | Effective as an anticancer agent |
| Study 2 | Neuroprotection | Improved lifespan and motor functions in AD model | Potential therapeutic for Alzheimer's disease |
Q & A
Q. What are the validated methods for synthesizing 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one hydrochloride?
Synthesis typically involves cyclization reactions of appropriately substituted precursors under acidic conditions. Key steps include:
- Precursor preparation : Use of tetrahydroquinoline derivatives as starting materials, followed by amino group introduction via reductive amination or nucleophilic substitution.
- Cyclization : Acid-catalyzed ring closure (e.g., HCl in ethanol or methanol) to form the quinolizine core .
- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt. Reaction yields are sensitive to temperature and solvent polarity, requiring optimization .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
A multi-technique approach is recommended:
- NMR : - and -NMR to confirm the quinolizine backbone and amino group placement.
- IR : Peaks at ~3200 cm (N-H stretch) and ~1650 cm (C=O in ketone) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] ion at m/z 209.1) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-competitive kinase assays).
- Cellular viability : MTT or resazurin assays in cancer cell lines to assess cytotoxicity.
- Solubility optimization : Use DMSO stocks (<1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies require systematic modifications:
- Core substitutions : Introduce methyl, fluoro, or methoxy groups at positions 6, 7, or 8 to evaluate steric/electronic effects.
- Amino group derivatives : Replace the primary amine with secondary/tertiary amines or acylated analogs.
- Biological testing : Compare IC values across analogs in target assays (e.g., enzyme inhibition). For example, Schiff base derivatives of similar quinolizinones showed enhanced anticonvulsant activity in rodent models .
Q. What experimental design strategies resolve contradictions in biological data across studies?
Use Design of Experiments (DOE) to isolate variables:
- Factor screening : Vary pH, temperature, and solvent composition during biological assays.
- Response surface methodology (RSM) : Optimize conditions for maximum activity or solubility.
- Reproducibility checks : Include positive controls (e.g., known kinase inhibitors) and replicate assays across independent labs. A hydrogel study using DOE reduced batch-to-batch variability in drug release profiles .
Q. How can advanced spectroscopic techniques clarify tautomeric or conformational ambiguities?
- X-ray crystallography : Resolve tautomerism in the ketone/amino groups.
- Dynamic NMR : Detect conformational changes in solution (e.g., ring puckering).
- Computational modeling : Density functional theory (DFT) to predict stable tautomers and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
